molecular formula C16H17N3O B3273932 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile CAS No. 59855-62-8

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B3273932
CAS No.: 59855-62-8
M. Wt: 267.33 g/mol
InChI Key: JXKJEGWHZVEIER-UHFFFAOYSA-N
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Description

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of 4-pentylbenzaldehyde with guanidine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

  • Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an antiviral or anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • Cytosine: A pyrimidine nucleobase found in DNA and RNA.

  • Thymine: Another pyrimidine nucleobase found in DNA.

  • Uracil: A pyrimidine nucleobase found in RNA.

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Properties

IUPAC Name

6-oxo-2-(4-pentylphenyl)-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-5-12-6-8-13(9-7-12)15-18-11-14(10-17)16(20)19-15/h6-9,11H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJEGWHZVEIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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